rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride
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Overview
Description
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[420]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by its unique bicyclic structure, which includes a phenyl group and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the phenyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Substitution Reactions: Introduction of the phenyl group via nucleophilic substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride is unique due to its specific bicyclic structure and the presence of the phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
8-phenyl-3-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12;/h1-5,11-14H,6-9H2;1H |
InChI Key |
BOPRDPDSPJVDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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